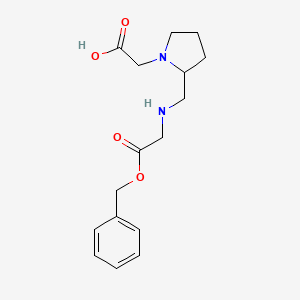
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common approach is the reaction of benzyloxyacetaldehyde with an amine to form an intermediate, which is then cyclized to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the benzyloxy moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the carbonyl group would produce a benzylic alcohol.
Scientific Research Applications
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the amino and acetic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and have similar reactivity.
Benzyloxy derivatives: Compounds with a benzyloxy group exhibit similar chemical behavior in oxidation and reduction reactions.
Acetic acid derivatives: These compounds have similar acidic properties and can participate in similar reactions.
Uniqueness
2-(2-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
2-[2-[[(2-oxo-2-phenylmethoxyethyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)11-18-8-4-7-14(18)9-17-10-16(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2,(H,19,20) |
InChI Key |
LJCFLMYRNOKPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CNCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















